molecular formula C11H14ClN3S B7950086 3-Piperazinobenzisothiazolehydrochloride

3-Piperazinobenzisothiazolehydrochloride

Cat. No.: B7950086
M. Wt: 255.77 g/mol
InChI Key: UBLBXVSCFWFQMZ-UHFFFAOYSA-N
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Description

3-Piperazinobenzisothiazolehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is a hybrid molecule consisting of an isothiazole ring and a piperazine moiety. This compound is known for its significant biological activities, including its use as an antipsychotic agent due to its dopamine and serotonin antagonistic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazinobenzisothiazolehydrochloride typically involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine. The reaction is carried out in the presence of a solvent such as t-butanol and under an inert atmosphere. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After completion, the product is isolated by filtration and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Piperazinobenzisothiazolehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, toluene, and isopropyl alcohol. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

3-Piperazinobenzisothiazolehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperazinobenzisothiazolehydrochloride involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is beneficial in the treatment of psychiatric disorders such as schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperazinobenzisothiazolehydrochloride is unique due to its hybrid structure combining an isothiazole ring and a piperazine moiety. This structural feature contributes to its distinct pharmacological profile and broad range of biological activities .

Properties

IUPAC Name

3-piperazin-2-yl-1,2-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-8(3-1)11(14-15-10)9-7-12-5-6-13-9;/h1-4,9,12-13H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLBXVSCFWFQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=NSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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